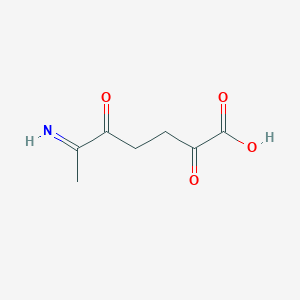![molecular formula C30H25NO2 B14187407 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol CAS No. 917804-69-4](/img/structure/B14187407.png)
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with phenyl and methoxyphenyl groups, as well as a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form 4-(4-methoxyphenyl)-2,6-diphenylpyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The phenol group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(4-Hydroxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
- 2-[4-(4-Methylphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
- 2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
Uniqueness
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propriétés
Numéro CAS |
917804-69-4 |
|---|---|
Formule moléculaire |
C30H25NO2 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
2-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]phenol |
InChI |
InChI=1S/C30H25NO2/c1-33-26-18-16-22(17-19-26)25-20-28(23-10-4-2-5-11-23)31(27-14-8-9-15-30(27)32)29(21-25)24-12-6-3-7-13-24/h2-21,25,32H,1H3 |
Clé InChI |
FVJRBYDQJPOANJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





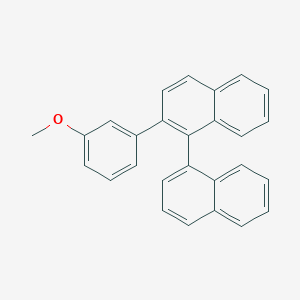
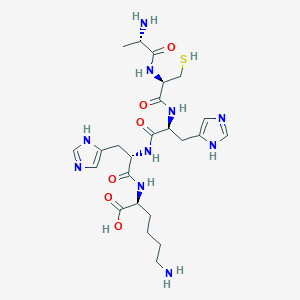
![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)
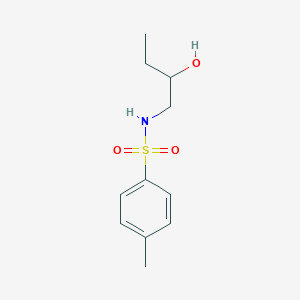
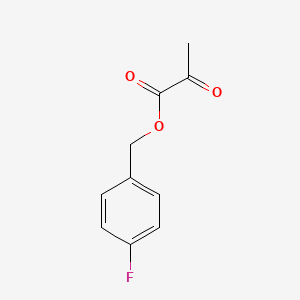
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
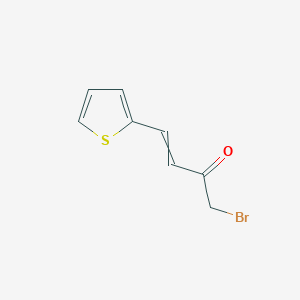
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
